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molecular formula C14H15NO2 B8418017 1-Ethyl-5-cyclopropylcarbonyloxindole

1-Ethyl-5-cyclopropylcarbonyloxindole

Cat. No. B8418017
M. Wt: 229.27 g/mol
InChI Key: FBEJRZLRAAQFHZ-UHFFFAOYSA-N
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Patent
US04686224

Procedure details

In a manner similar to Preparation J1., 10 g. (62 mmoles) of 1-ethyloxindole, 7.2 ml. (78.8 mmoles) of cyclopropylcarbonyl chloride and 51 g. (380 mmoles) of aluminum chloride in 200 ml. of carbon disulfide gave 3.75 of the desired product.
Quantity
62 mmol
Type
reactant
Reaction Step One
Quantity
78.8 mmol
Type
reactant
Reaction Step Two
Quantity
380 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][C:4]1=[O:12])[CH3:2].[CH:13]1([C:16](Cl)=[O:17])[CH2:15][CH2:14]1.[Cl-].[Al+3].[Cl-].[Cl-]>C(=S)=S>[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][C:8]([C:16]([CH:13]3[CH2:15][CH2:14]3)=[O:17])=[CH:9][CH:10]=2)[CH2:5][C:4]1=[O:12])[CH3:2] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
62 mmol
Type
reactant
Smiles
C(C)N1C(CC2=CC=CC=C12)=O
Step Two
Name
Quantity
78.8 mmol
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Three
Name
Quantity
380 mmol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=S)=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a manner similar to Preparation J1

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(CC2=CC(=CC=C12)C(=O)C1CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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